molecular formula C18H16ClN5O3 B2694691 methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 899737-18-9

methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No. B2694691
CAS RN: 899737-18-9
M. Wt: 385.81
InChI Key: HXQVABULRFXARO-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MABC and is synthesized using a specific method. In

Scientific Research Applications

a. Poly-Substituted Heterocyclic Compounds: Researchers have utilized 5-amino-pyrazoles to synthesize poly-substituted heterocyclic compounds. These compounds exhibit a wide range of biological activities and are essential in drug discovery and development. By incorporating 5-amino-pyrazoles into synthetic pathways, chemists can access structurally diverse heterocycles with potential pharmacological relevance.

b. Fused Heterocyclic Compounds: Fused heterocycles, such as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives, can be efficiently synthesized using 5-amino-pyrazoles. These compounds play a crucial role in drug design and medicinal chemistry. Various synthetic approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions, have been employed to create these fused heterocyclic structures.

Pharmaceutical and Medicinal Chemistry

The biological activity of 5-amino-pyrazoles makes them particularly promising in the field of pharmaceutics and medicinal chemistry. Researchers have explored their potential as functional reagents, akin to biologically active compounds. By leveraging the versatility of 5-amino-pyrazoles, scientists can design novel drug candidates and optimize existing pharmaceuticals.

Mechanism of Action

properties

IUPAC Name

methyl 4-[[5-amino-1-[(2-chlorophenyl)methyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3/c1-27-18(26)11-6-8-13(9-7-11)21-17(25)15-16(20)24(23-22-15)10-12-4-2-3-5-14(12)19/h2-9H,10,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQVABULRFXARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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